molecular formula C21H22ClN3O5 B11512724 ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11512724
M. Wt: 431.9 g/mol
InChI Key: PGAXNYGVJCDMOB-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis would likely involve the following steps:

    Formation of the indole core: This can be achieved by reacting phenylhydrazine with a suitable ketone or aldehyde.

    Substitution reactions: Introducing the 2-chloro-4-nitrophenyl group through nucleophilic substitution.

    Esterification: Forming the ethyl ester group at the carboxylate position.

    Hydroxylation: Introducing the hydroxyl group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the indole core can interact with serotonin receptors, while the nitrophenyl group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 1-[3-(2-chloro-4-nitroanilino)propyl]-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H22ClN3O5/c1-3-30-21(27)20-13(2)24(19-8-6-15(26)12-16(19)20)10-4-9-23-18-7-5-14(25(28)29)11-17(18)22/h5-8,11-12,23,26H,3-4,9-10H2,1-2H3

InChI Key

PGAXNYGVJCDMOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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